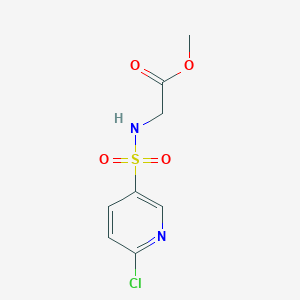

Methyl 2-(6-chloropyridine-3-sulfonamido)acetate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O4S/c1-15-8(12)5-11-16(13,14)6-2-3-7(9)10-4-6/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSMHBVQJYENLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNS(=O)(=O)C1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate

This technical guide details the chemical identity, synthesis, and medicinal utility of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate , a strategic scaffold in drug discovery.

A Versatile Pyridine-Sulfonamide Scaffold for Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, Methyl 2-(6-chloropyridine-3-sulfonamido)acetate represents a high-value "divergent intermediate." It combines a 6-chloropyridine core (enabling nucleophilic aromatic substitution) with a glycine sulfonamide tail (acting as a stable, hydrogen-bonding linker). This bifunctional nature allows researchers to rapidly generate libraries of bioactive compounds, particularly in the development of HIF prolyl hydroxylase inhibitors, PI4K inhibitors, and peptidomimetics where sulfonamides serve as bioisosteres for amides.

Chemical Identity & Properties

This compound is an ester-protected sulfonamide. Its structure allows for orthogonal functionalization: the methyl ester can be hydrolyzed to the free acid, while the chloro-group on the pyridine ring serves as a handle for further diversification.

Structural Specifications

| Property | Specification |

| IUPAC Name | Methyl 2-(6-chloropyridine-3-sulfonamido)acetate |

| Molecular Formula | C₈H₉ClN₂O₄S |

| Molecular Weight | 264.69 g/mol |

| Core Fragments | 6-Chloropyridine-3-sulfonyl chloride + Glycine methyl ester |

| H-Bond Donors | 1 (Sulfonamide NH) |

| H-Bond Acceptors | 5 (Pyridine N, Sulfonyl O x2, Ester O x2) |

| Predicted LogP | ~0.8 – 1.2 (Lipophilic enough for cell permeability, polar enough for solubility) |

Predicted Physicochemical Profile[1][2]

-

Appearance: White to off-white crystalline solid.

-

Solubility: Soluble in DMSO, DMF, Ethyl Acetate, and DCM. Sparingly soluble in water.

-

Stability: Stable under standard laboratory conditions. The methyl ester is susceptible to hydrolysis under strongly basic aqueous conditions.

Synthesis Protocol (Step-by-Step)

The synthesis follows a classical Schotten-Baumann sulfonylation . The critical factor here is controlling the basicity to neutralize the HCl byproduct without hydrolyzing the sulfonyl chloride reactant before it couples.

Reagents & Materials

-

Reactant A: 6-Chloropyridine-3-sulfonyl chloride (1.0 equiv).

-

Reactant B: Glycine methyl ester hydrochloride (1.1 equiv).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv).

-

Solvent: Dichloromethane (DCM) (Anhydrous).

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Optional, to accelerate sluggish reactions.

Experimental Workflow

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂).

-

Solubilization: Dissolve Glycine methyl ester HCl (1.1 equiv) in anhydrous DCM (0.2 M concentration relative to sulfonyl chloride).

-

Activation: Cool the solution to 0°C (ice bath). Add TEA (2.5 equiv) dropwise. Note: The solution will become clear as the free amine is liberated.

-

Coupling: Add 6-Chloropyridine-3-sulfonyl chloride (1.0 equiv) portion-wise or as a solution in DCM over 15 minutes.

-

Expert Insight: Keep the temperature at 0°C during addition to prevent the formation of sulfonamides or hydrolysis of the chloride.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

-

Workup:

-

Quench with 1N HCl (cold) to remove excess amine and pyridine salts.

-

Extract with DCM (3x).

-

Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from EtOAc/Hexane or purify via Flash Column Chromatography (Gradient: 0% → 60% EtOAc in Hexanes).

Synthesis Logic Diagram

Caption: Figure 1. Standard operating procedure for the sulfonylation of glycine methyl ester.

Mechanistic Analysis & Divergent Reactivity

The utility of this compound lies in its "dual-handle" architecture. It serves as a hub for divergent synthesis.

The Sulfonamide Linker (Bioisostere)

The sulfonamide group (-SO₂NH-) mimics the transition state of amide hydrolysis but is metabolically stable. In protease inhibitors, this tetrahedral geometry often improves binding affinity compared to planar amides.

The 6-Chloro "Warhead" (S_NAr Reactivity)

The chlorine atom at the C6 position of the pyridine ring is activated by the electron-withdrawing nitrogen and the sulfonyl group at C3. This makes it highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) .

-

Reaction: Displacement of Cl with amines, alkoxides, or thiols.

-

Application: This allows researchers to introduce diverse "R-groups" late in the synthesis without affecting the sulfonamide core.

Reaction Pathway Visualization

Caption: Figure 2. Divergent synthesis pathways utilizing the orthogonal reactivity of the ester and the chloro-pyridine moiety.

Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical signatures should be confirmed.

| Technique | Expected Signal / Observation | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 8.8 (d, 1H) | Pyridine C2-H (Deshielded by N and SO₂) |

| δ 8.2 (dd, 1H) | Pyridine C4-H | |

| δ 7.7 (d, 1H) | Pyridine C5-H (Ortho to Cl) | |

| δ 8.5 (br s, 1H) | Sulfonamide NH (Exchangeable) | |

| δ 3.8 (s, 2H) | Glycine CH₂ (Alpha to Carbonyl) | |

| δ 3.6 (s, 3H) | Methyl Ester (OCH₃) | |

| LC-MS (ESI+) | m/z ~265.0 [M+H]⁺ | Distinct Chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl) |

| IR Spectroscopy | 1740 cm⁻¹ | Ester C=O stretch |

| 1340, 1160 cm⁻¹ | Sulfonamide S=O (asymmetric/symmetric) |

Applications in Drug Discovery

HIF Prolyl Hydroxylase Inhibition

Analogs of glycine-pyridine scaffolds are heavily investigated as HIF-PH Inhibitors (e.g., Vadadustat analogs). While Vadadustat uses an amide linkage, this sulfonamide analog serves as a transition-state mimic , potentially offering different pharmacokinetic (PK) properties or avoiding specific metabolic liabilities of the amide bond.

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (<300 Da) and defined vector geometry, this molecule is an ideal fragment for X-ray crystallographic screening. The sulfonamide oxygen atoms can accept hydrogen bonds from backbone amides in target proteins (e.g., Carbonic Anhydrases or Kinases).

Safety & Handling

-

Hazard Identification: The sulfonyl chloride precursor is corrosive and moisture-sensitive. The final ester is likely an irritant.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent ester hydrolysis.

-

Disposal: All halogenated pyridine waste must be segregated and disposed of via high-temperature incineration.

References

-

Synthesis of Sulfonamides: "Sulfonamides." Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989, pp. 1275-1277.

-

Pyridine Sulfonyl Chlorides in Synthesis: Ningbo Inno Pharmchem Co.[1] "The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis."

-

Glycine Methyl Ester Synthesis: Li, J., & Sha, Y.[2] "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 2008, 13(5), 1111–1119.[2]

-

Pyridine-Based Drug Discovery: "Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities." Journal of Chemistry, 2023.

-

Sulfonamide Bioisosteres: "Sulfonamides as Zinc Binders in Carbonic Anhydrase Inhibitors." MDPI Pharmaceuticals, 2022.

Sources

Therapeutic Potential of 6-Chloropyridine-3-Sulfonamido Derivatives: A Technical Guide

Executive Summary: The Privileged Scaffold

The 6-chloropyridine-3-sulfonamide moiety represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its dual functionality: the sulfonamide group at position 3 acts as a potent zinc-binding pharmacophore (critical for metalloenzyme inhibition), while the chlorine atom at position 6 serves as both a lipophilic modulator and a reactive handle for nucleophilic aromatic substitution (

This guide dissects the therapeutic utility of this scaffold, specifically focusing on its role as a Carbonic Anhydrase (CA) inhibitor for hypoxic tumors and as a Dihydropteroate Synthase (DHPS) inhibitor for antimicrobial resistance.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The biological efficacy of 6-chloropyridine-3-sulfonamido derivatives is governed by the electronic and steric environment of the pyridine ring.

The Core Scaffold Analysis

-

Position 3 (Sulfonamide Warhead): The primary driver of biological activity. The ionized nitrogen (

) coordinates with the -

Position 6 (The Chlorine Handle):

-

Electronic Effect: The electron-withdrawing nature of the chlorine and the ring nitrogen lowers the

of the sulfonamide, enhancing its acidity and zinc-binding affinity. -

Synthetic Utility: The C-Cl bond is activated for

reactions, allowing the introduction of diverse amines or alkoxides to create "tail" regions that interact with the hydrophobic or hydrophilic halves of enzyme active sites.

-

SAR Visualization

The following diagram illustrates the functional zones of the scaffold.

Figure 1: Structure-Activity Relationship (SAR) map of the 6-chloropyridine-3-sulfonamide scaffold.

Therapeutic Applications

Oncology: Targeting Hypoxic Tumors via CA IX/XII Inhibition

Solid tumors often develop hypoxic regions where Carbonic Anhydrase IX (CA IX) and XII (CA XII) are overexpressed to maintain pH homeostasis.

-

Mechanism: 6-chloropyridine-3-sulfonamido derivatives inhibit the catalytic hydration of

to bicarbonate. This disrupts the tumor's ability to neutralize intracellular acid, leading to apoptosis. -

Selectivity: The 6-chloro group fits into the hydrophobic pocket of the CA IX active site, potentially offering selectivity over the ubiquitous cytosolic isoforms (CA I and II) which cause systemic side effects.

Antimicrobial: Dihydropteroate Synthase (DHPS) Inhibition

-

Mechanism: These derivatives act as structural mimics of para-aminobenzoic acid (PABA). They competitively inhibit DHPS, a key enzyme in the bacterial folate synthesis pathway.

-

Efficacy: Derivatives have shown MIC values as low as 32 μg/mL against MRSA.[1]

Quantitative Data Summary

| Compound Class | Target | Key Substituent (R) | Activity ( | Reference |

| 6-Cl-Pyridine-3-sulfonamide | hCA IX (Cancer) | -H (Parent) | [1] | |

| N-Alkyl Derivative | hCA II (Glaucoma) | 2-methylbutan-2-yl | [2] | |

| Indole-Sulfonamide Hybrid | Dishevelled 1 (WNT) | Indole-carboxamide | [3] | |

| Sulfonamide Derivative | DHPS (Bacteria) | Various | [2] |

Experimental Protocols

Chemical Synthesis: General Coupling Procedure

This protocol describes the synthesis of N-substituted-6-chloropyridine-3-sulfonamides from the sulfonyl chloride precursor.

Reagents:

-

6-Chloropyridine-3-sulfonyl chloride (1.0 eq)

-

Amine (R-NH2) (1.1 eq)

-

Triethylamine (

) (1.5 eq) -

Dichloromethane (DCM) (anhydrous)

Workflow:

-

Preparation: Dissolve 6-chloropyridine-3-sulfonyl chloride in anhydrous DCM under an inert atmosphere (

). Cool to 0°C. -

Addition: Add

followed by the dropwise addition of the amine. -

Reaction: Stir at 0°C for 30 mins, then warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc).

-

Workup: Quench with water. Extract with DCM (3x). Wash organic layer with 1N HCl (to remove unreacted amine), then brine.

-

Purification: Dry over

, concentrate in vacuo, and purify via silica gel column chromatography.

Figure 2: Step-by-step synthetic workflow for sulfonamide coupling.

Biological Assay: Stopped-Flow Hydrase Assay

To validate Carbonic Anhydrase inhibition.

Principle: Measures the rate of the physiological reaction

Protocol:

-

Buffer: Phenol red indicator (0.2 mM) in Hepes buffer (20 mM, pH 7.5), with 20 mM

. -

Enzyme Prep: Incubate purified hCA isozyme with the test compound (0.1 nM – 10 μM) for 15 min at RT.

-

Reaction: Mix the enzyme-inhibitor solution with

-saturated water in a stopped-flow instrument (e.g., Applied Photophysics). -

Measurement: Monitor absorbance drop at 557 nm (color change from red to yellow).

-

Calculation: Determine

using the Cheng-Prusoff equation.

Mechanism of Action: Molecular Interaction

The interaction between the 6-chloropyridine-3-sulfonamide and the Carbonic Anhydrase active site is a classic example of "lock and key" with metal coordination.

Figure 3: Mechanistic interaction of the inhibitor within the Carbonic Anhydrase active site.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

BenchChem . (2023). 6-Chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide: Biological Activity and Applications. Link

-

MDPI . (2021). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide. Link

-

NIH . (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. Link

-

Chem-Impex . (2023). 6-Chloropyridine-3-sulfonyl chloride: Synthesis and Applications. Link

Sources

Literature review of pyridine sulfonamide scaffolds in medicinal chemistry

An In-Depth Technical Guide to Pyridine Sulfonamide Scaffolds in Medicinal Chemistry

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of clinically successful drugs, earning them the designation of "privileged structures." Both the pyridine ring and the sulfonamide group independently hold this distinction.[1] Pyridine, a nitrogen-containing heterocycle, is a cornerstone in over 7000 drug molecules, found in natural products like vitamins and alkaloids, and valued for its ability to form hydrogen bonds and improve water solubility.[1][] The sulfonamide moiety (-SO₂NH-), famous for the "sulfa drugs" that revolutionized antibacterial therapy, is a versatile functional group known for its wide range of biological activities and its role as a bioisostere for carboxylic acids.[3][4]

When these two powerful entities are combined into a single scaffold—the pyridine sulfonamide—the resulting molecule inherits a rich potential for diverse pharmacological applications. This hybrid structure offers a unique combination of electronic properties, hydrogen bonding capabilities, and synthetic tractability, making it a highly attractive starting point for drug discovery programs. This guide provides a comprehensive overview of the pyridine sulfonamide core, detailing its synthesis, exploring its vast therapeutic applications, and offering insights into the structure-activity relationships that drive its efficacy.

Core Synthetic Strategies

The construction of the pyridine sulfonamide scaffold is most commonly achieved through the reaction of a sulfonyl chloride with a pyridine-based amine.[5] This straightforward and reliable method allows for extensive diversification of the final molecule.

General Synthetic Workflow: Sulfonylation of Aminopyridine

The fundamental reaction involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.

Caption: General workflow for pyridine sulfonamide synthesis.

Experimental Protocol: Synthesis of N-(4-acetylphenyl)-4-methylbenzenesulfonamide

This protocol provides a representative example of the synthesis of a sulfonamide intermediate, which can then be further modified to create various pyridine-containing derivatives.[4]

Materials:

-

4-aminoacetophenone

-

4-toluenesulfonyl chloride (tosyl chloride)

-

Pyridine (catalyst)

-

Dichloromethane (CH₂Cl₂) (solvent)

-

Water

Procedure:

-

Dissolve 4-aminoacetophenone (10.0 mmol, 1.35 g) in dichloromethane in a round-bottom flask.

-

Add 4-toluenesulfonyl chloride (10.0 mmol, 1.91 g) to the solution.

-

Add a catalytic amount of pyridine (2 mol%) to the reaction mixture.

-

Stir the reaction at room temperature for 5 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure (rotary evaporation).

-

The resulting solid is filtered and washed thoroughly with water to remove any remaining pyridine and salts.

-

The solid is then air-dried to afford the pure product. Yields of up to 88% have been reported for this reaction.[4]

Causality: The choice of dichloromethane as a solvent is due to its inert nature and ability to dissolve the reactants. Pyridine acts as a base to quench the HCl formed during the reaction, driving the equilibrium towards the product.[4] This method is widely used due to its mild conditions and generally high yields.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The versatility of the pyridine sulfonamide scaffold is evident in its broad spectrum of biological activities. Researchers have successfully targeted a wide array of diseases by strategically modifying the core structure.

Anticancer Activity

Pyridine sulfonamides have emerged as potent anticancer agents, targeting various mechanisms involved in tumor growth and proliferation.[6]

-

Mechanism of Action: These scaffolds have been shown to inhibit key enzymes and proteins overexpressed in cancer, including cyclooxygenase-2 (COX-2), tyrosine kinases, and pyruvate kinase M2 (PKM2).[6][7][8] The sulfonamide group is a critical pharmacophore, often involved in binding to metalloenzymes or forming key hydrogen bonds in the active site of target proteins.[9]

-

Structure-Activity Relationship (SAR): Studies have shown that the antiproliferative activity of pyridine derivatives is enhanced by the presence of methoxy (-OMe), hydroxyl (-OH), and amino (-NH₂) groups.[10] Conversely, bulky groups or halogen atoms can sometimes decrease activity.[10] For instance, in a series of pyridine acyl sulfonamides designed as COX-2 inhibitors, specific substitutions on the pyridine and sulfonamide moieties led to compounds with potent antiproliferative activity against cancer cell lines like HepG2 and MCF-7.[7]

| Compound Class | Target/Cell Line | Potency (IC₅₀) | Reference |

| Pyridine Acyl Sulfonamides | COX-2 | 0.8 µM | [7] |

| Pyridine Acyl Sulfonamides | HepG2 (Liver Cancer) | 1.2 µM | [7] |

| Pyridine Acyl Sulfonamides | MCF-7 (Breast Cancer) | 1.8 µM | [7] |

| Isoxazolo[5,4-b]pyridines | MCF-7 (Breast Cancer) | 152-161 µg/mL | [11] |

| Pyrazolo[3,4-d]pyrimidine-sulfonamide | BTK (Kinase) | 4.9 nM | [9] |

Antimicrobial Activity

The historical success of sulfa drugs provides a strong foundation for the development of pyridine sulfonamides as modern antimicrobial agents.

-

Mechanism of Action: Like traditional sulfonamides, many pyridine sulfonamide derivatives likely act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[12] This inhibition prevents the synthesis of nucleic acids, thereby halting bacterial growth.

-

Spectrum of Activity: These compounds have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[][11][12] Some derivatives have also shown promising antifungal activity against strains like Candida albicans.[][12]

-

SAR Insights: The antimicrobial potency is highly dependent on the substitution patterns on both the pyridine and the aryl sulfonamide rings. For example, certain N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide derivatives showed significant activity against P. aeruginosa and E. coli.[11] The incorporation of additional heterocyclic rings, such as benzothiazole or benzimidazole, has also been shown to yield compounds with potent antimicrobial effects.[12]

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and pyridine sulfonamides have been developed as effective anti-inflammatory agents.

-

Mechanism of Action: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins.[7] Additionally, some sulfonamide-related drugs, including sulfapyridine, can reduce the bioavailability of neutrophil-derived hypochlorous acid (HOCl), a potent oxidant that contributes to tissue damage during inflammation.[13]

Caption: Anti-inflammatory mechanisms of pyridine sulfonamides.

-

SAR Insights: The design of selective COX-2 inhibitors often involves creating molecules that can fit into the larger active site of COX-2 while being excluded from the narrower active site of the COX-1 isoform. The pyridine sulfonamide scaffold provides a flexible platform for achieving this selectivity through targeted modifications.[7]

Antidiabetic Activity

Pyridine sulfonamides have shown potential in the management of diabetes, primarily by inhibiting key carbohydrate-digesting enzymes.

-

Mechanism of Action: A key strategy is the inhibition of α-amylase and α-glucosidase.[5][14] These enzymes are responsible for breaking down complex carbohydrates into glucose in the digestive tract. By inhibiting them, pyridine sulfonamides can slow down the absorption of glucose, thereby reducing post-prandial hyperglycemia.

-

SAR Insights: Structure-activity relationship studies have identified several derivatives with potent α-amylase inhibitory activity, in some cases significantly more potent than the reference drug acarbose.[14] Molecular docking studies suggest that these compounds bind effectively to the active sites of these enzymes.[5] The specific substituents on the scaffold play a crucial role in determining the inhibitory potency.[15]

| Compound Series | Target Enzyme | Potency (IC₅₀) | Comparison to Acarbose | Reference |

| Imidazole Derivatives | α-amylase | 28 ± 1.74 µM | More potent (Acarbose = 148 µM) | [14] |

| Imidazole Derivatives | α-glucosidase | 187 - 398 µM | Less potent (Acarbose = 114 µM) | [14] |

Carbonic Anhydrase Inhibition

The sulfonamide group is the archetypal zinc-binding group for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological and pathological processes.

-

Mechanism of Action: The deprotonated sulfonamide nitrogen coordinates to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule and disrupting the catalytic cycle.[16] CAs are targets for treating glaucoma, edema, and certain types of cancer.

-

SAR Insights: Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and shown to be potent inhibitors of various human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII).[16] The inhibitory activity and isoform selectivity can be finely tuned by altering the substituents on the pyridine and pyrazole rings. Several compounds in one study showed greater potency against hCA I and hCA II than the standard drug acetazolamide (AAZ).[16]

Future Perspectives

The pyridine sulfonamide scaffold remains a fertile ground for drug discovery. Future research is likely to focus on several key areas:

-

Multi-Target Ligands: The inherent versatility of the scaffold makes it ideal for designing agents that can modulate multiple targets simultaneously, a promising strategy for complex diseases like cancer and neurodegenerative disorders.[15][17]

-

Targeting Drug Resistance: New pyridine sulfonamide derivatives could be developed to overcome resistance mechanisms in bacteria and cancer cells.

-

Improving Pharmacokinetics: Further chemical modifications will aim to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to enhance their oral bioavailability and in vivo efficacy.

Conclusion

The pyridine sulfonamide scaffold represents a highly successful amalgamation of two privileged structures in medicinal chemistry. Its synthetic accessibility allows for the creation of large, diverse chemical libraries, while its unique physicochemical properties enable potent and often selective interactions with a wide range of biological targets. From anticancer and antimicrobial agents to anti-inflammatory and antidiabetic drugs, pyridine sulfonamides have demonstrated their immense therapeutic potential. As our understanding of disease biology deepens, this remarkable scaffold will undoubtedly continue to be a source of novel and effective drug candidates for the foreseeable future.

References

-

Patil, M., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. [Link]

-

Wang, Z., et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(24), 7349-7352. [Link]

-

Elgemeie, G. H., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25935-25948. [Link]

-

Gincaitė, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(19), 6610. [Link]

-

Dallegri, F., et al. (1996). Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? British Journal of Clinical Pharmacology, 42(5), 547-552. [Link]

-

Głowacka, E., et al. (2014). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 71(6), 1005-1011. [Link]

-

Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 278-301). The Royal Society of Chemistry. [Link]

-

Maleki, B., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(7), 4153-4162. [Link]

-

Abdelazeem, A. H., et al. (2023). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]

-

Lee, E., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7707-7717. [Link]

-

Ayoup, M. S., et al. (2024). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]

-

Li, W., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry. [Link]

-

Kumar, P., & Kumar, R. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15044-15066. [Link]

-

Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

-

Li, W., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry. [Link]

-

Yousef, F., Mansour, O., & Herbali, J. (2019). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub. [Link]

-

Kumar, A., et al. (2024). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. Molecular Omics, 20(5), 521-537. [Link]

-

El-Sayad, K. A., El-Masry, G. H., & El-Ashry, E. S. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. [Link]

-

Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(23), 8235. [Link]

-

Sonu, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(32), 43079-43093. [Link]

-

Khodarahmi, G., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BMC Complementary Medicine and Therapies, 22(1), 226. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. books.rsc.org [books.rsc.org]

- 4. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]

- 5. eurjchem.com [eurjchem.com]

- 6. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to Determining the Solubility Profile of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate. In the absence of extensive public literature on the specific solubility of this compound, this document outlines the fundamental principles of solubility, details a systematic approach to solvent selection, and provides robust, step-by-step experimental protocols for accurate solubility determination. The methodologies described herein are grounded in established scientific principles and align with industry best practices to ensure the generation of reliable and reproducible data crucial for chemical synthesis, process development, and pharmaceutical formulation.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) in various solvents is a cornerstone of drug development. It is a critical parameter that influences a multitude of processes, including:

-

Reaction Kinetics and Purification: The choice of solvent directly impacts reaction rates, yield, and the efficacy of crystallization and chromatographic purification methods.

-

Formulation Development: Understanding solubility is paramount for designing stable and bioavailable dosage forms, whether for oral, parenteral, or topical administration.

-

Process Scalability: A well-defined solubility profile is essential for developing robust and scalable manufacturing processes.

Methyl 2-(6-chloropyridine-3-sulfonamido)acetate, a sulfonamide derivative, possesses structural motifs that suggest a nuanced solubility behavior. The presence of a polar sulfonamide group, an ester, and a chlorinated pyridine ring creates a molecule with the potential for a range of intermolecular interactions. This guide provides the scientific rationale and practical steps to thoroughly characterize its solubility.

Theoretical Foundations of Solubility

The dissolution of a crystalline solute in a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_soln). A negative ΔG_soln indicates a spontaneous process. This can be understood through the interplay of enthalpy (ΔH_soln) and entropy (ΔS_soln) as described by the equation:

ΔG_soln = ΔH_soln - TΔS_soln

The overall enthalpy of solution can be conceptualized as the sum of three distinct energy changes:

-

ΔH₁ (Solute-Solute Interactions): The energy required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice. This is an endothermic process.

-

ΔH₂ (Solvent-Solvent Interactions): The energy needed to break the intermolecular forces between solvent molecules to create a cavity for the solute. This is also an endothermic process.

-

ΔH₃ (Solute-Solvent Interactions): The energy released when the solute molecules interact with the solvent molecules. This is an exothermic process.

The interplay of these enthalpies determines whether the overall dissolution is endothermic or exothermic[1][2]. The principle of "like dissolves like" is a useful empirical rule; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents[3][4]. This is because the solute-solvent interactions are maximized when the intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) of the solute and solvent are similar.

Strategic Selection of Organic Solvents

A systematic approach to solvent selection is crucial for obtaining a comprehensive solubility profile. The chosen solvents should span a range of polarities and chemical functionalities to probe the various potential intermolecular interactions with Methyl 2-(6-chloropyridine-3-sulfonamido)acetate.

Table 1: Recommended Organic Solvents for Solubility Screening

| Solvent Class | Example Solvents | Rationale for Inclusion |

| Protic Solvents | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding, which may interact favorably with the sulfonamide and ester moieties of the solute. |

| Aprotic Polar Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Possess large dipole moments and can engage in dipole-dipole interactions. DMSO and DMF are particularly strong solvents for a wide range of organic molecules. |

| Ethereal Solvents | Tetrahydrofuran (THF), 1,4-Dioxane | Moderately polar with oxygen atoms that can act as hydrogen bond acceptors. |

| Ester Solvents | Ethyl Acetate | A common solvent in organic synthesis and chromatography, representing a less polar, aprotic environment. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Can dissolve a wide range of organic compounds and are useful for understanding solubility in less polar, non-hydrogen bonding environments. |

| Aromatic Hydrocarbons | Toluene | A non-polar solvent that can engage in π-stacking interactions. |

| Aliphatic Hydrocarbons | Heptane, Hexane | Non-polar solvents that will help to define the lower limits of solubility and are useful for anti-solvent crystallization studies. |

Experimental Determination of Equilibrium Solubility

The following protocols describe the well-established shake-flask method for determining equilibrium solubility. This method is considered the "gold standard" for its accuracy and reliability.

Materials and Equipment

-

Methyl 2-(6-chloropyridine-3-sulfonamido)acetate (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Protocol: Shake-Flask Method for Equilibrium Solubility

This protocol is designed to be a self-validating system by ensuring that equilibrium is reached and that the measurements are accurate.

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the time required to reach equilibrium.

Step 3: Sample Collection and Preparation

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

Step 4: Quantification of the Solute The concentration of the dissolved solute can be determined using several methods. The choice of method will depend on the available equipment and the properties of the solute.

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of thesolvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried residue. The difference in weight gives the mass of the dissolved solute.

-

Calculate the solubility in terms of g/L or mg/mL.

-

-

Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

-

Prepare a series of standard solutions of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of the solute from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Solubility of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate in Selected Organic Solvents at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Data to be filled from experimental results |

The results should be analyzed in the context of the solvent properties. For instance, high solubility in protic solvents like methanol would suggest that hydrogen bonding plays a significant role in the dissolution process. Conversely, low solubility in non-polar solvents like hexane would indicate the dominance of the polar functionalities of the molecule.

Influence of Temperature on Solubility

For most solid solutes, solubility increases with temperature. However, the extent of this increase can vary significantly. Determining the temperature dependence of solubility is crucial for processes like crystallization.

Protocol: Temperature Dependence Study

-

Follow the shake-flask method described in section 4.2, but perform the equilibration at a range of different temperatures (e.g., 10 °C, 25 °C, 40 °C, 55 °C).

-

Ensure that the temperature is carefully controlled throughout the experiment.

-

Plot the solubility (in mol/L or g/L) as a function of temperature.

This data can be used to construct a solubility curve, which is invaluable for designing and optimizing crystallization processes.

Diagram 2: Logical Relationship in Solubility Studies

Caption: Interdependencies in a comprehensive solubility study.

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility profile of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate in a range of organic solvents. By adhering to the principles and protocols outlined herein, researchers can generate high-quality, reliable data. A thorough understanding of the solubility of this compound is a critical first step in its journey from a laboratory curiosity to a valuable chemical entity in the pharmaceutical or agrochemical industries. The insights gained from these studies will inform rational solvent selection for synthesis and purification, and guide the development of effective formulation strategies.

References

-

Delgado, J. M. P. Q., & da Silva, M. V. (2009). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. Defect and Diffusion Forum, 297-301, 1135-1140. [Link]

-

SparkNotes. (n.d.). Solubility. [Link]

-

DCI. (n.d.). Solutions Thermodynamics. [Link]

-

Delgado, J. M. P. Q., & da Silva, M. V. (2009). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14698025, Methyl 2-(6-chloropyridin-2-ylthio)acetate. PubChem. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Pharmaguideline. (n.d.). Solubility Expressions and Mechanisms of Solute Solvent Interactions. [Link]

-

Reddit. (2018, May 7). Determination of maximum solubility? r/OrganicChemistry. [Link]

-

JoVE. (2023, April 30). Energetics of Solution Formation. [Link]

-

Fiveable. (n.d.). 11.1 The Dissolution Process. Intro To Chemistry. [Link]

-

European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

-

International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

Sources

Bioactivity and target binding of chloropyridine sulfonamide intermediates

An In-Depth Technical Guide to the Bioactivity and Target Binding of Chloropyridine Sulfonamide Intermediates

Authored by a Senior Application Scientist

Introduction

The chloropyridine sulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of biologically active compounds.[1] This guide provides a comprehensive technical overview of the bioactivity and target binding characteristics of these intermediates, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic basis of their biological effects, explore the key molecular targets they interact with, and provide detailed, field-proven experimental protocols for their characterization. The inherent reactivity of the chloropyridine ring, combined with the diverse interaction capabilities of the sulfonamide group, makes this class of molecules a rich area for therapeutic innovation.[1][2]

The sulfonamide functional group is a cornerstone in the development of therapeutics, with a history stretching back to the discovery of antibacterial sulfa drugs.[3][4] Its ability to mimic natural substrates and engage in critical interactions with enzyme active sites has led to the development of drugs for a multitude of diseases, including diuretics, antidiabetic agents, and anticancer therapies.[4][5][6] The incorporation of a chloropyridine moiety introduces unique properties, such as altered electronics and the potential for specific halogen bonding interactions, which can enhance binding affinity and selectivity for target proteins.[1] This guide will synthesize the current understanding of how these structural features translate into tangible biological activity and provide the practical knowledge necessary to advance research in this promising area.

I. Landscape of Bioactivity

Chloropyridine sulfonamide intermediates are precursors to compounds exhibiting a broad spectrum of pharmacological activities. Their versatility stems from the ability to readily modify both the pyridine ring and the sulfonamide group, allowing for the fine-tuning of their properties to engage with various biological targets.[1]

Antimicrobial and Antifungal Activity

Historically, sulfonamides are best known for their antimicrobial properties. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][7][8][9] By mimicking the natural substrate, para-aminobenzoic acid (PABA), they block the production of dihydrofolic acid, a precursor for DNA and RNA synthesis, thus arresting bacterial growth.[3][7] The chloropyridine moiety can influence the potency and spectrum of this activity. Furthermore, derivatives have shown significant antifungal activity, notably against species like Candida albicans, by inhibiting fungal cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51).[10]

Anticancer Properties

A significant and expanding area of research for chloropyridine sulfonamides is in oncology. Several mechanisms contribute to their anticancer effects:

-

Carbonic Anhydrase Inhibition: Many sulfonamide-based compounds are potent inhibitors of carbonic anhydrases (CAs), enzymes involved in pH regulation and other physiological processes.[11][12][13] Tumor-associated isoforms, such as CA IX and CA XII, are often overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[10][11] The sulfonamide group binds to the zinc ion in the enzyme's active site, and the pyridine ring can be modified to achieve isoform selectivity.[10][11][14]

-

Kinase Inhibition: The chloropyridine scaffold can be found in kinase inhibitors.[15] For example, modifications can lead to compounds that target specific kinases involved in cancer cell signaling pathways, such as BRAF.[15]

-

Tubulin Polymerization Inhibition: Certain pyridine carbothioamides incorporating a sulfonamide pharmacophore have demonstrated potent cytotoxicity by inhibiting tubulin polymerization, a critical process for cell division.[16]

-

Pyruvate Kinase M2 (PKM2) Activation: Novel sulfonamide derivatives have been identified as activators of tumor pyruvate kinase M2 (PKM2), a key enzyme in cancer cell metabolism.[17][18] Activation of PKM2 can disrupt the metabolic advantages of cancer cells.

Other Therapeutic Areas

The therapeutic potential of chloropyridine sulfonamides extends beyond infectious diseases and cancer. They have been investigated for a range of other conditions, including:

-

Anti-inflammatory and Antipyretic Properties: As precursors to various drugs, they contribute to the development of agents with anti-inflammatory and fever-reducing effects.[1]

-

Cardiovascular Applications: These intermediates are used in the synthesis of drugs with cardiovascular properties.[1]

-

Antidiabetic Effects: Some derivatives have shown potential as antidiabetic agents by inhibiting enzymes like α-glucosidase and α-amylase.[19]

II. Molecular Target Interactions

The efficacy of chloropyridine sulfonamide-based drugs is rooted in their specific interactions with biological macromolecules. Understanding these interactions at a molecular level is crucial for rational drug design and optimization.

Key Binding Motifs

The sulfonamide group is the primary driver of interaction with many targets. Its key features include:

-

Zinc Binding: In metalloenzymes like carbonic anhydrases, the deprotonated sulfonamide nitrogen forms a coordinate bond with the catalytic zinc ion.[10][14]

-

Hydrogen Bonding: The sulfonamide oxygens and the N-H group are excellent hydrogen bond donors and acceptors, forming critical interactions with amino acid residues in the target's active site.[20]

-

Mimicry of Natural Substrates: The structural similarity of the sulfonamide core to substrates like PABA allows for competitive inhibition of enzymes.[3][7]

The chloropyridine ring also plays a vital role:

-

Halogen Bonding: The chlorine atom can participate in halogen bonds, a non-covalent interaction with electron-rich atoms, which can enhance binding affinity and selectivity.[1]

-

Hydrophobic and Aromatic Interactions: The pyridine ring can engage in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket.

-

Modulation of Physicochemical Properties: The presence and position of the chlorine atom influence the compound's solubility, lipophilicity, and electronic properties, which in turn affect its pharmacokinetic and pharmacodynamic profile.

Visualizing Target Engagement: A Hypothetical Kinase Binding Model

The following diagram illustrates a hypothetical binding mode of a chloropyridine sulfonamide inhibitor within the ATP-binding pocket of a protein kinase.

Caption: Hypothetical interactions of a chloropyridine sulfonamide inhibitor with a kinase active site.

III. Experimental Protocols for Characterization

Rigorous experimental evaluation is paramount to understanding the bioactivity and target binding of chloropyridine sulfonamide intermediates. The following section outlines detailed, self-validating protocols for key assays.

A. Target-Based Assays

These assays directly measure the interaction of a compound with its purified molecular target.

1. Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This method assesses the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.[12]

Principle: The assay measures the inhibition of the CA-catalyzed hydration of CO₂. The reaction is monitored by the change in pH using a pH indicator.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the purified human carbonic anhydrase (hCA) isoform (e.g., hCA I, II, IX, or XII) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

-

Prepare stock solutions of the chloropyridine sulfonamide inhibitor in DMSO.

-

Prepare a buffer solution containing a pH indicator (e.g., phenol red).

-

Prepare a CO₂-saturated water solution.

-

-

Assay Procedure:

-

In a stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water.

-

Monitor the change in absorbance of the pH indicator over time as the pH decreases due to proton formation.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.

-

Determine the concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

2. Kinase Inhibition Assay (e.g., BRAF V600E)

This assay determines the potency of a compound in inhibiting a specific protein kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylated product is quantified.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the purified recombinant kinase (e.g., BRAF V600E) in kinase buffer.

-

Prepare stock solutions of the chloropyridine sulfonamide inhibitor in DMSO.

-

Prepare a solution of the kinase substrate (a specific peptide or protein) and ATP.

-

-

Assay Procedure:

-

In a microplate, add the kinase, the inhibitor at various concentrations, and the substrate.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at a specific temperature for a defined period.

-

Stop the reaction and detect the amount of phosphorylated product. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

-

-

Data Analysis:

-

Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a control without the inhibitor.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

3. Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay is crucial for evaluating the antibacterial potential of sulfonamides.[21]

Principle: The assay measures the DHPS-catalyzed condensation of p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified recombinant DHPS.

-

Prepare stock solutions of the chloropyridine sulfonamide inhibitor in DMSO.

-

Prepare solutions of the substrates, PABA and DHPP.

-

-

Assay Procedure:

-

Combine DHPS, the inhibitor at various concentrations, and PABA in a reaction buffer.

-

Initiate the reaction by adding DHPP.

-

Incubate at an optimal temperature.

-

Monitor the reaction progress. This can be done by various methods, including spectrophotometrically by measuring the formation of the product, 7,8-dihydropteroate.

-

-

Data Analysis:

-

Calculate the initial reaction rates at different inhibitor concentrations.

-

Determine the IC₅₀ value from a plot of reaction rate versus inhibitor concentration.

-

4. Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[17]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the chloropyridine sulfonamide) to a ligand (the target protein) immobilized on the chip.

Step-by-Step Methodology:

-

Chip Preparation:

-

Immobilize the purified target protein onto a suitable SPR sensor chip.

-

-

Binding Analysis:

-

Inject a series of concentrations of the chloropyridine sulfonamide derivative over the sensor chip surface.

-

Monitor the change in the SPR signal (response units) over time to obtain association and dissociation curves.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).

-

B. Cell-Based Assays

These assays evaluate the effect of a compound on living cells, providing insights into its biological activity in a more physiological context.

1. Antiproliferative Assay (MTT or SRB Assay)

This assay measures the ability of a compound to inhibit cell growth.[5][22]

Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The SRB assay measures the total protein content of viable cells.

Step-by-Step Methodology:

-

Cell Culture:

-

Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the chloropyridine sulfonamide derivative for a specified period (e.g., 48 or 72 hours).

-

-

Cell Viability Measurement:

-

For MTT: Add MTT solution to each well and incubate. The viable cells will reduce the MTT to formazan crystals. Solubilize the formazan and measure the absorbance.

-

For SRB: Fix the cells with trichloroacetic acid, stain with sulforhodamine B, and then solubilize the bound dye. Measure the absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each concentration compared to untreated control cells.

-

Determine the concentration that inhibits 50% of cell growth (IC₅₀) from the dose-response curve.

-

2. Cell Cycle Analysis

This assay determines the effect of a compound on the progression of the cell cycle.[22]

Principle: The DNA content of cells is measured by flow cytometry after staining with a fluorescent dye that intercalates with DNA.

Step-by-Step Methodology:

-

Cell Treatment:

-

Treat cancer cells with the compound at its IC₅₀ concentration for a defined period (e.g., 24 hours).

-

-

Cell Preparation:

-

Harvest the cells, fix them in ethanol, and treat them with RNase.

-

Stain the cells with a DNA-binding fluorescent dye (e.g., propidium iodide).

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

-

-

Data Analysis:

-

Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Compare the cell cycle distribution of treated cells to that of untreated cells to identify any cell cycle arrest.

-

Workflow Visualization

The following diagram illustrates the general workflow for characterizing the bioactivity and target binding of chloropyridine sulfonamide intermediates.

Caption: General workflow for the characterization of chloropyridine sulfonamide intermediates.

IV. Data Presentation

Quantitative data from the aforementioned assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Bioactivity Data for Exemplary Chloropyridine Sulfonamide Derivatives

| Compound ID | Target Enzyme IC₅₀ (µM) | Cancer Cell Line IC₅₀ (µM) | Binding Affinity Kₔ (nM) |

| Cpd-001 | hCA IX: 0.15 | MCF-7: 5.2 | 150 |

| Cpd-002 | BRAF V600E: 0.08 | A549: 2.8 | 85 |

| Cpd-003 | DHPS: 1.2 | N/A | 1100 |

Data are hypothetical and for illustrative purposes only.

V. Conclusion and Future Directions

Chloropyridine sulfonamide intermediates represent a highly valuable and versatile class of compounds in drug discovery. Their diverse bioactivities, coupled with the tunable nature of their molecular interactions, provide a fertile ground for the development of novel therapeutics against a wide range of diseases. The experimental protocols detailed in this guide offer a robust framework for the comprehensive characterization of these promising molecules.

Future research in this area will likely focus on:

-

Enhanced Selectivity: Designing derivatives with improved selectivity for specific enzyme isoforms or kinase targets to minimize off-target effects.

-

Novel Target Identification: Employing chemoproteomics and other advanced techniques to identify new biological targets for this compound class.

-

Combination Therapies: Exploring the synergistic effects of chloropyridine sulfonamide-based agents with existing therapies, particularly in the context of cancer treatment.

-

Advanced Drug Delivery Systems: Developing innovative formulations to improve the bioavailability and targeted delivery of these compounds.

By leveraging the principles and methodologies outlined in this guide, researchers can effectively navigate the complexities of chloropyridine sulfonamide chemistry and biology, ultimately contributing to the discovery of the next generation of life-saving medicines.

References

- Title: Buy 4-Chloropyridine-3-sulfonamide hydrochloride (EVT-456608) | 777854-85-0. Source: Google Cloud.

- Title: Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Source: AACR Journals.

- Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC.

- Title: Synthesis, Mechanism of action And Characterization of Sulphonamide. Source: Google Cloud.

- Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Source: Springer.

- Title: 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Source: MDPI.

- Title: Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC.

- Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.

- Title: Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents.

- Title: Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC.

- Title: SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Source: Google Cloud.

- Title: Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evalu

- Title: Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Source: JACS Au.

- Title: 4-Amino-5-chloropyridine-3-sulfonamide. Source: Benchchem.

- Title: Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs. Source: Benchchem.

- Title: Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor.

- Title: The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity.

- Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Source: Google Cloud.

- Title: Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Source: Google Cloud.

- Title: Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Comput

- Title: Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC.

- Title: Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Source: Moroccan Journal of Chemistry.

- Title: Synthesis and Biological Evaluation of New Sulfonamide Deriv

- Title: Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Source: JACS Au.

- Title: (PDF) Systematic suspect screening and identification of sulfonamide antibiotic transformation products in the aquatic environment.

- Title: Representative biologically active sulfonamide-bearing drugs.

- Title: Biological activity and synthesis of sulfonamide derivatives: A brief review.

- Title: Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Source: Hilaris Publisher.

- Title: Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activ

- Title: Determination and Confirmation of Sulfonamides. Source: Food Safety and Inspection Service.

- Title: 2-Chloropyridine. Source: Wikipedia.

- Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Source: PubMed.

- Title: Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC.

- Title: Sulfonamide: Mechanism of Action & Uses - Lesson. Source: Study.com.

- Title: Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs.

- Title: (PDF) Biological activities of sulfonamides.

- Title: Sulfonamide resistance, virulence traits, and in-silico target interactions among clinical isolates in Setif, Algeria (2021–2023) - PMC.

- Title: Sulfonamides - Infectious Diseases. Source: MSD Manual Professional Edition.

- Title: Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.

- Title: Molecular mechanism of plasmid-borne resistance to sulfonamides. Source: bioRxiv.

- Title: Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. Source: ChemRxiv.

- Title: Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. Source: MedChemComm (RSC Publishing).

- Title: Phenazopyridine-Sulfonamide Combination Antibacterial Therapy in Mice - PMC.

Sources

- 1. Buy 4-Chloropyridine-3-sulfonamide hydrochloride (EVT-456608) | 777854-85-0 [evitachem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 9. biorxiv.org [biorxiv.org]

- 10. 4-Amino-5-chloropyridine-3-sulfonamide | Benchchem [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

Navigating the Labyrinth: A Technical Guide to the Safety and Toxicity of Pyridine-Sulfonamide Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Innovation

Pyridine-sulfonamide esters represent a versatile and promising class of compounds in modern drug discovery. Their unique structural motifs are integral to the design of novel therapeutics targeting a wide array of diseases. However, the very chemical reactivity and structural complexity that make them effective also necessitate a profound understanding of their potential toxicity and handling requirements. This guide serves as a technical resource for laboratory professionals, offering an in-depth analysis of the safety data sheet (SDS) and the toxicological risks associated with this important chemical family. By grounding our discussion in established regulatory frameworks and experimental science, we aim to foster a culture of safety and informed risk assessment in the research and development environment.

Deconstructing the Safety Data Sheet (SDS): A Blueprint for Safe Science

The SDS is the cornerstone of chemical safety, providing a comprehensive, standardized summary of a substance's hazards. Mandated under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is not merely a document for compliance but a critical tool for risk assessment. For novel pyridine-sulfonamide esters, a complete SDS may not exist; therefore, an understanding of its structure is crucial for inferring potential hazards based on related compounds and structural motifs.

An SDS is composed of 16 standardized sections. The logical flow of information from hazard identification to practical response measures is a self-validating system for laboratory safety.

Caption: Logical flow of an SDS, from hazard identification to control measures.

-

Sections 1-3: Identification and Hazard Classification. These sections identify the chemical, its intended use, and its hazards. For pyridine-sulfonamide esters, hazard classification is critical. Based on data for related compounds, potential GHS classifications often include "Harmful if swallowed," "Causes skin irritation," and "Causes serious eye irritation".[1][2][3] The corresponding pictograms (e.g., exclamation mark) and hazard statements (e.g., H302, H315, H319) provide an immediate visual warning.[1][2][3]

-

Sections 4-6: Emergency Response. These sections provide guidance for first aid, firefighting, and accidental release. For this class of compounds, recommendations typically include flushing skin and eyes with water for at least 15 minutes and seeking immediate medical attention.[4] Firefighting measures must consider the potential release of toxic gases like carbon and nitrogen oxides.[5]

-

Sections 7-8: Handling, Storage, and Exposure Control. This is where the SDS translates hazard information into actionable safety protocols. Proper handling includes using the chemical in a well-ventilated area or fume hood and wearing appropriate Personal Protective Equipment (PPE), such as gloves, safety goggles, and a lab coat.[6][7] Storage guidelines emphasize keeping containers tightly closed in a cool, dry place away from incompatible materials like strong oxidizing agents.[4][8] Occupational Exposure Limits (OELs) may not be established for novel esters, but the limits for parent compounds like pyridine (e.g., 5 ppm TWA) can serve as a conservative benchmark.[9][10]

-

Sections 9-11: Properties and Toxicological Information. Section 9 details physical and chemical properties, while Section 10 describes stability and reactivity. Section 11 is the toxicological core of the SDS, summarizing data on acute and chronic health effects. This section will be explored in greater detail below.

-

Sections 12-16: Ecological, Disposal, Transport, and Regulatory Information. These final sections provide data on environmental impact, proper waste disposal methods, shipping regulations, and other regulatory information.

In-Depth Toxicological Profile: Understanding the Risks

The toxicological profile of a pyridine-sulfonamide ester is a composite of the risks posed by its core structures—the pyridine ring and the sulfonamide group—and the unique properties of the entire molecule.

Caption: Toxicological contributions of the core chemical moieties.

Structural Alerts and Key Toxicological Endpoints

-

Pyridine Moiety: Pyridine itself is classified as harmful if swallowed, in contact with skin, or if inhaled.[11][12][13] It is a skin and eye irritant.[11] Chronic exposure studies in animals have shown effects on the liver and kidneys.[4] The central nervous system is also a target, with symptoms of exposure including headache, dizziness, and nausea.[9][10] While evidence for carcinogenicity in humans is inadequate, studies in rodents have shown an increased incidence of liver and kidney tumors.[14]

-

Sulfonamide Moiety: The sulfonamide group is well-known in pharmacology and is associated with a risk of hypersensitivity reactions, most commonly manifesting as skin rashes.[3][15] In rare cases, severe and life-threatening skin reactions like Stevens-Johnson syndrome can occur.[3] Hepatotoxicity is another recognized, though less common, adverse effect of some sulfonamide drugs, often presenting as part of a broader hypersensitivity reaction.[4]

Summary of Toxicological Data for Pyridine (Reference)

| Toxicological Endpoint | Species | Route | Value | Reference |

| LD50 (Acute Lethality) | Rat | Oral | 891 mg/kg | [16] |

| LC50 (Acute Lethality) | Rat | Inhalation | ~9,000 ppm (1-hour) | [17] |

| Skin Irritation | Rabbit | Dermal | Mild Irritant | [18] |

| Eye Irritation | Rabbit | Ocular | Moderate Irritant | [18] |

| NOAEL (Liver Effects) | Rat | Oral (90-day) | 1 mg/kg/day | [18] |

This table underscores the importance of the pyridine component as a driver of acute toxicity and target organ effects. The specific ester derivative's toxicity must be determined experimentally, but these values provide a crucial starting point for hazard assessment.

A Tiered Approach to Toxicity Assessment

For novel compounds, a tiered testing strategy is employed to characterize risk efficiently and ethically, minimizing animal use. This approach progresses from computational methods to in vitro assays before any necessary in vivo studies are conducted.

Caption: Tiered workflow for toxicological assessment of a new chemical entity.

Experimental Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)